molecular formula C6H4N2O5 B081882 4-Nitropyridine-2-carboxylic acid 1-oxide CAS No. 14933-78-9

4-Nitropyridine-2-carboxylic acid 1-oxide

Cat. No. B081882
CAS RN: 14933-78-9
M. Wt: 184.11 g/mol
InChI Key: KKYQRQZYRFVFTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitropyridine-2-carboxylic acid 1-oxide and its derivatives involves several steps, including N-oxidation and nitration reactions. A method described by Hong-yan (2004) involves using pyridine as the original reactant with water as the medium, and tungstic acid and sulfuric acid as catalysts. This process not only lowers costs and environmental impact but also achieves high yields of 96.2% for pyridine-N-oxide and 90% for 4-nitropyridine-N-oxide, with the product characterized by MS, IR, 1HNMR, and 13CNMR (Z. Hong-yan, 2004).

Molecular Structure Analysis

The molecular structure of 4-Nitropyridine-2-carboxylic acid 1-oxide has been determined through various techniques including gas-phase electron diffraction. Chiang and Song (1983) reported the structural parameters for 4-nitropyridine-N-oxide, highlighting the symmetry and bond lengths within the molecule, providing insight into its molecular geometry and electronic structure (J. F. Chiang & John Song, 1983).

Chemical Reactions and Properties

The chemical reactivity of 4-Nitropyridine-2-carboxylic acid 1-oxide involves various nucleophilic substitutions and interactions with different reagents. Voltrová and Prutianov (1997) studied its reactivity, showing that 1-oxides of 4-nitro-3-pyridinecarboxylic acid could be converted into several derivatives through reactions with different nucleophiles, indicating its versatility in organic synthesis (S. Voltrová & Viktor Prutianov, 1997).

Physical Properties Analysis

The physical properties of 4-Nitropyridine-2-carboxylic acid 1-oxide, such as its crystalline structure, have been extensively studied. Wang et al. (2006) synthesized a molecular adduct of 3-nitrophthalic acid and 3-methyl-4-nitropyridine N-oxide, providing insights into its crystalline form and highlighting the importance of hydrogen bonding in its structural integrity (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-Nitropyridine-2-carboxylic acid 1-oxide, particularly its reactivity and interactions with other compounds, have been a subject of study. For instance, the work by Johnson and Rees (1967) on the light-catalyzed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol highlights the compound's reactivity under specific conditions, demonstrating its potential in synthetic chemistry (R. Johnson & C. Rees, 1967).

Scientific Research Applications

  • Biological Research : 4-Nitropyridine-1-oxide demonstrates specific action on Escherichia coli strains, leading to the selective isolation of Proline-requiring mutants. This finding is crucial for understanding bacterial metabolism and genetics (Inuzuka, Miyano, & Tomoeda, 1976).

  • Material Science and Optics : The compound has been studied for its electrostatic properties, particularly in evaluating macroscopic linear susceptibilities in various crystal forms, including 2-carboxylic acid-4-nitropyridine-1-oxide crystals (Kanoun, Botek, & Champagne, 2010). This research is significant for developing materials with specific optical properties.

  • Chemical Synthesis : It serves as a precursor in the electrosynthesis of 4-aminopyridine, a process that is more environmentally friendly compared to traditional methods (Hu, 2005).

  • Nonlinear Optical Properties : Research has been conducted on the nonlinear optical susceptibilities of crystals containing 2-carboxylic acid-4-nitropyridine-1-oxide, providing insights into the design of new materials for optical applications (Wu et al., 2007).

  • Solvatochromic Indicator : 4-Nitropyridine N-oxide has been evaluated as a solvatochromic indicator for assessing the hydrogen-bond donor ability of solvents, which is important in various chemical processes (Lagalante, Jacobson, & Bruno, 1996).

  • Organic Synthesis : It has been used in the Reissert-Kaufmann-type reaction for the synthesis of nitropyridinecarboxylic acids, showcasing its versatility in organic synthesis (Matsumura, Ariga, & Ohfuji, 1970).

  • Electrochemical Studies : The reduction mechanism of 4-nitropyridine-N-oxide in an aqueous medium has been extensively studied, providing insights into its electrochemical behavior (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

Safety And Hazards

4-Nitropyridine-2-carboxylic acid 1-oxide is toxic if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be handled with care, and protective measures should be taken while handling it .

properties

IUPAC Name

4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-6(10)5-3-4(8(12)13)1-2-7(5)11/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYQRQZYRFVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164223
Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
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Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitropyridine-2-carboxylic acid 1-oxide

CAS RN

14933-78-9
Record name 4-Nitropicolinic acid N-oxide
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Record name 4-Nitropyridine-2-carboxylic acid 1-oxide
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Record name 4-nitropyridine-2-carboxylic acid 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Abramovitch, RT Coutts… - The Journal of Organic …, 1972 - ACS Publications
… The solution was made basic with Na2COs and then acidified to pH 4-5 with dilute HC1 to give 5-methyl-4nitropyridine-2-carboxylic acid 1-oxide (0.35 g, 27.1%): mp 145 (from acetone)…
Number of citations: 15 pubs.acs.org

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